molecular formula C17H14FN3O B15100781 N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-fluorobenzamide

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-fluorobenzamide

Cat. No.: B15100781
M. Wt: 295.31 g/mol
InChI Key: XUYQUHGGHRWMMJ-UHFFFAOYSA-N
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Description

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-fluorobenzamide is a benzimidazole-derived compound featuring a cyclopropyl substituent at the 2-position of the benzimidazole core and a 2-fluorobenzamide moiety. This structure combines the aromatic heterocyclic framework of benzimidazole with the steric and electronic effects of the cyclopropyl group and fluorine atom. Such modifications are often employed in medicinal and agrochemical research to optimize target binding, metabolic stability, and physicochemical properties like solubility and lipophilicity .

The benzimidazole scaffold is widely recognized for its bioactivity, including kinase inhibition and antimicrobial effects. The introduction of fluorine enhances electronegativity and bioavailability, while the cyclopropyl group may influence conformational rigidity and steric interactions with biological targets .

Preparation Methods

The synthesis of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-fluorobenzamide typically involves the following steps:

    Formation of the benzimidazole core: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivative under acidic conditions.

    Introduction of the cyclopropyl group: The cyclopropyl group can be introduced via a cyclopropanation reaction using reagents such as diazomethane or cyclopropylcarbinol.

    Fluorination: The fluorine atom can be introduced using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) or diethylaminosulfur trifluoride (DAST).

    Amidation: The final step involves the formation of the amide bond between the benzimidazole derivative and 2-fluorobenzoic acid using coupling reagents like EDCI or HATU.

Chemical Reactions Analysis

N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in the reduction of functional groups.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles such as amines or thiols.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding benzimidazole and 2-fluorobenzoic acid.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.

    Biology: The compound has shown potential as a biological probe for studying enzyme activities and protein interactions.

    Medicine: It has been investigated for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and anti-microbial activities.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and targets involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include compounds with variations in the benzimidazole substituents or fluorinated benzamide groups. Below is a comparative analysis:

Table 1: Structural and Functional Comparison

Compound Name Core Structure Key Substituents Biological Target/Activity
N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-fluorobenzamide Benzimidazole 2-cyclopropyl, 5-(2-fluorobenzamide) SDH inhibition (hypothesized)
N-(2,3-Difluorophenyl)-2-fluorobenzamide Benzamide 2,3-difluorophenyl Not specified (structural analog)
Pyrazol-5-yl-benzamide derivatives (Wang et al.) Pyrazole-benzamide Fluorine/chlorine substituents Succinate dehydrogenase (SDH) inhibitors

Key Observations:

Cyclopropyl vs. This may enhance binding specificity to enzymes like SDH by reducing off-target interactions .

Wang et al. (2022) demonstrated that fluorine substitution in SDH inhibitors significantly enhances inhibitory activity (IC₅₀ values: 0.12–1.2 μM for fluorinated derivatives vs. >10 μM for non-fluorinated counterparts) .

Benzimidazole vs. Pyrazole Cores : Pyrazole-benzamide derivatives (e.g., from Wang et al.) exhibit strong SDH inhibition but may lack the conformational rigidity provided by benzimidazole. The benzimidazole core in the target compound could improve binding kinetics through π-π stacking interactions in enzyme active sites .

Physicochemical and Pharmacokinetic Properties

Table 2: Predicted Physicochemical Properties*

Compound LogP Hydrogen Bond Donors Hydrogen Bond Acceptors Polar Surface Area (Ų)
Target Compound ~3.2 2 4 65
N-(2,3-Difluorophenyl)-2-fluorobenzamide 2.8 1 3 49
Pyrazol-5-yl-benzamide (Wang et al.) 2.5–3.5 1–2 3–5 50–70

*Data estimated using computational tools (e.g., ChemAxon) and trends from Wang et al. .

  • Lipophilicity (LogP) : The target compound’s higher LogP (~3.2) suggests improved membrane permeability compared to less lipophilic analogs, which may enhance bioavailability.
  • Etter’s graph set analysis () supports the role of directional hydrogen bonds in stabilizing crystal structures and biological interactions .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing N-(2-cyclopropyl-1H-benzimidazol-5-yl)-2-fluorobenzamide?

The synthesis typically involves multi-step reactions, starting with functionalization of the benzimidazole core. Key steps include cyclopropane ring formation via alkylation or cross-coupling reactions, followed by amide coupling using 2-fluorobenzoyl chloride. Reaction conditions (e.g., inert atmosphere, temperature control) must be optimized to avoid decomposition of reactive intermediates like cyclopropylamine derivatives. Purification often employs column chromatography or recrystallization to achieve >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Comprehensive characterization includes:

  • NMR spectroscopy (¹H/¹³C/¹⁹F) to confirm substituent positions and cyclopropane stability.
  • High-resolution mass spectrometry (HRMS) for molecular weight verification.
  • X-ray crystallography (if single crystals are obtainable) to resolve bond angles and torsional strain in the cyclopropane ring. Tools like SHELXL are recommended for structural refinement .

Q. What analytical methods are critical for assessing purity and stability under storage conditions?

  • HPLC with UV detection (λ = 254 nm) to monitor degradation products.
  • Thermogravimetric analysis (TGA) to evaluate thermal stability.
  • Moisture sensitivity tests via dynamic vapor sorption (DVS), as benzimidazoles are prone to hydrolysis under humid conditions .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported molecular geometries?

Discrepancies in bond lengths or angles (e.g., cyclopropane ring strain vs. benzimidazole planarity) require single-crystal X-ray diffraction. Use SHELXL for refinement and Graph Set Analysis to identify hydrogen-bonding patterns (e.g., N–H···O/F interactions) that stabilize the lattice. Comparative studies with analogues (e.g., 2-chloro-5-fluorobenzaldehyde derivatives) can contextualize geometric deviations .

Q. What methodologies enable structure-activity relationship (SAR) studies for this compound?

  • Bioisosteric replacement : Substitute the cyclopropyl group with other strained rings (e.g., bicyclo[1.1.1]pentane) to modulate steric effects.
  • Fluorine scanning : Replace the 2-fluorobenzamide moiety with Cl/CF₃ to assess electronic impacts on target binding.
  • Molecular docking paired with MD simulations to correlate conformational flexibility (e.g., benzimidazole rotation) with biological activity .

Q. How can researchers address low solubility in aqueous buffers during in vitro assays?

  • Co-solvent systems : Use DMSO/PEG mixtures (<1% v/v) to maintain compound stability.
  • Prodrug design : Introduce ionizable groups (e.g., phosphate esters) on the benzimidazole nitrogen.
  • Nanoparticle encapsulation : Employ polylactic-co-glycolic acid (PLGA) carriers to enhance bioavailability .

Q. What experimental designs are optimal for studying metabolic stability in hepatic microsomes?

  • Time-dependent inactivation assays : Incubate with human liver microsomes (HLMs) and NADPH, monitoring depletion via LC-MS.
  • CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4: BFC) to identify isoform-specific interactions.
  • Reactive metabolite trapping : Add glutathione (GSH) to detect thiol adducts indicative of bioactivation .

Q. Data Contradiction Analysis

Q. How should researchers interpret conflicting reports on hydrogen-bonding motifs in similar benzamide derivatives?

Divergent observations (e.g., N–H···F vs. N–H···O interactions) may arise from crystallization conditions (solvent polarity, temperature). Use Cambridge Structural Database (CSD) mining to compare packing motifs across analogues. Experimental replication under controlled conditions (e.g., slow evaporation vs. diffusion) is critical .

Q. What strategies resolve discrepancies in biological activity data across cell lines?

  • Standardize assay conditions : Control for variables like passage number, serum concentration, and oxygen tension.
  • Orthogonal validation : Confirm target engagement via SPR or cellular thermal shift assays (CETSA).
  • Off-target profiling : Use kinome-wide screening to identify confounding interactions .

Q. Methodological Resources

  • Crystallography : SHELX suite for structure solution/refinement .
  • SAR Tools : MOE or Schrödinger Suite for docking and MD simulations .
  • Analytical Standards : USP-grade solvents and deuterated NMR reagents to minimize artifacts .

Properties

Molecular Formula

C17H14FN3O

Molecular Weight

295.31 g/mol

IUPAC Name

N-(2-cyclopropyl-3H-benzimidazol-5-yl)-2-fluorobenzamide

InChI

InChI=1S/C17H14FN3O/c18-13-4-2-1-3-12(13)17(22)19-11-7-8-14-15(9-11)21-16(20-14)10-5-6-10/h1-4,7-10H,5-6H2,(H,19,22)(H,20,21)

InChI Key

XUYQUHGGHRWMMJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(N2)C=C(C=C3)NC(=O)C4=CC=CC=C4F

Origin of Product

United States

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